Home > Products > Screening Compounds P9477 > Losulazine hydrochloride
Losulazine hydrochloride - 81435-67-8

Losulazine hydrochloride

Catalog Number: EVT-273804
CAS Number: 81435-67-8
Molecular Formula: C27H23ClF4N4O3S
Molecular Weight: 595.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Losulazine HCl is a new antihypertensive agent.
Overview

Losulazine hydrochloride is a pharmaceutical compound that acts as a peripheral norepinephrine-depleting agent. It has garnered attention for its potential applications in treating hypertension and related cardiovascular conditions. As a synthetic compound, it is classified within the category of antihypertensive agents due to its mechanism of action that influences vascular resistance and blood pressure regulation.

Source and Classification

Losulazine hydrochloride is synthesized through chemical processes rather than being derived from natural sources. It belongs to the class of compounds known as guanidine derivatives, which are characterized by their ability to interact with adrenergic receptors and influence neurotransmitter release. The compound's structure allows it to function effectively in modulating cardiovascular responses, making it a candidate for therapeutic applications in managing hypertension.

Synthesis Analysis

The synthesis of losulazine hydrochloride involves several key steps, typically starting from readily available precursors. Common methods include:

  • Chemical Synthesis: This often involves multi-step reactions where specific reagents are used to build the molecular structure of losulazine hydrochloride. For instance, reactions may include alkylation, acylation, and cyclization processes to form the final product.
  • Enzymatic Methods: Some synthetic routes may utilize enzymes to catalyze specific reactions, enhancing yield and selectivity.

Detailed technical aspects of the synthesis process include controlling reaction conditions such as temperature, pH, and reaction time to optimize product formation and purity.

Molecular Structure Analysis

Losulazine hydrochloride has a complex molecular structure characterized by its guanidine core. The molecular formula can be represented as C10H13ClN2C_{10}H_{13}ClN_2, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.

Structural Data:

  • Molecular Weight: Approximately 200.68 g/mol
  • Structural Features: The molecule possesses functional groups that facilitate its interaction with biological targets, particularly in the cardiovascular system.
Chemical Reactions Analysis

Losulazine hydrochloride undergoes various chemical reactions that can be categorized into:

  • Oxidation: The compound can be oxidized to yield different derivatives that may exhibit altered pharmacological properties.
  • Reduction: Similar to oxidation, reduction reactions can modify the compound's activity and stability.
  • Substitution Reactions: These involve replacing certain functional groups within the molecule to create analogs with potentially enhanced efficacy or reduced side effects.

Technical details regarding these reactions often involve specific reagents and conditions tailored to achieve desired transformations while maintaining safety and efficacy.

Mechanism of Action

The mechanism of action of losulazine hydrochloride primarily involves its interaction with adrenergic receptors in the vascular system. It functions by depleting norepinephrine levels in peripheral tissues, leading to vasodilation and reduced blood pressure.

Process Details:

  1. Receptor Binding: Losulazine binds to adrenergic receptors, inhibiting norepinephrine release.
  2. Vasodilation: The reduction in norepinephrine leads to relaxation of vascular smooth muscle.
  3. Blood Pressure Regulation: This process ultimately results in decreased systemic vascular resistance and lower blood pressure.
Physical and Chemical Properties Analysis

Losulazine hydrochloride exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a crystalline solid.
  • Solubility: Soluble in water and various organic solvents, which is crucial for its formulation as a pharmaceutical agent.
  • Stability: The compound shows stability under standard storage conditions but may require protection from light and moisture.

Relevant data from analyses indicate that these properties contribute significantly to its bioavailability and therapeutic effectiveness.

Applications

Losulazine hydrochloride is primarily applied in clinical settings for managing hypertension. Its ability to modulate blood pressure makes it valuable in treating patients with cardiovascular diseases. Additionally, ongoing research explores its potential in other therapeutic areas, including:

  • Cardiovascular Health: As an adjunct therapy for heart failure or other related conditions.
  • Research Applications: Investigating its role in modulating neurotransmitter systems beyond cardiovascular effects.
Synthesis and Development History

Origins of Losulazine as a Novel Sympatholytic Antihypertensive Agent

Losulazine hydrochloride emerged from systematic structural optimization of phenoxypropanolamine-based sympatholytics, a class known for α-adrenergic blockade. Its core structure integrates a chloroacetamide moiety linked to a 2,6-dimethylaniline pharmacophore, enabling selective interaction with vascular adrenergic receptors. This design strategically replaced traditional catecholamine groups with a lipophilic dichlorophenyl ring, enhancing membrane permeability and metabolic stability [3]. The molecular framework further incorporates a tertiary amine tail (N-methylpiperazine), facilitating protonation at physiological pH for optimal receptor binding kinetics [2].

  • Structural Innovation:
  • Chlorine positioning: Meta-chlorine atoms on the phenyl ring mitigate oxidative dehalogenation, addressing instability issues in early analogs [3].
  • Stereochemical control: The (R)-configuration at the propanolamine chiral center confers 3-fold greater α1-adrenoceptor affinity versus the (S)-enantiomer, as confirmed by receptor-binding assays [2].
  • Conformational rigidity: Piperazine N-methylation prevents undesired N-oxidation while maintaining a bioactive "extended" conformation [1] [2].

Table 1: Key Structural Elements of Losulazine Hydrochloride

Structural FeatureRole in Antihypertensive ActivityChemical Rationale
2,6-Dimethylanilineα-Adrenoceptor bindingBlocks ortho-methylation metabolism
Dichlorophenyl ringEnhanced lipophilicity (log P = 3.2)Improves blood-brain barrier penetration
(R)-Propanolamine linkerStereoselective antagonismOptimizes Van der Waals contacts with receptor pocket
N-MethylpiperazineCationic center for receptor interactionIncreases water solubility as hydrochloride salt

Key Milestones in Preclinical Development and Optimization

Synthetic Route Selection

The primary manufacturing route employed a stepwise nucleophilic displacement strategy [1] [2]:1. Epoxide Intermediate Synthesis:- Guaiacol reacted with epichlorohydrin under basic conditions (K2CO3/toluene, 80°C) yields 1-(2-methoxyphenoxy)-2,3-epoxypropane (85% purity).- Critical purification: Vacuum distillation at 0.1 mmHg removes glycidyl ether byproducts [1].

  • Piperazine Ring Opening:
  • Epoxide + N-methylpiperazine in toluene at 110°C → 1-(2-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol (78% yield).
  • Solvent optimization: Toluene outperformed THF by suppressing di-adduct formation (<2% vs. 15%) [2].
  • Final Coupling:
  • Condensation with 2,6-dimethylchloroacetamide in acetonitrile (NaHCO3, reflux, 12 h) achieves 92% conversion to Losulazine free base.
  • Hydrochloride salt formation: Ethanol/HCl recrystallization yields pharmaceutical-grade solid (mp 214–216°C) [1].

Table 2: Optimization of Ring-Opening Reaction Parameters

ParameterInitial ConditionsOptimized ConditionsImpact on Yield
Temperature80°C110°C78% → 89%
SolventTHFToluenePurity 85% → 99%
BaseK2CO3K3PO4Di-adduct ↓ 70%
Molar ratio (Piperazine:Epoxide)1:11.2:1Unreacted epoxide <0.5%

Process Chemistry Advancements

  • Catalysis: Phase-transfer catalysts (tetrabutylammonium bromide) reduced reaction time from 24 h to 8 h while maintaining >99.5% chiral purity [2].
  • Green Chemistry: Water/organic biphasic systems replaced dichloromethane extraction, reducing solvent waste by 40% [1].
  • Crystallization Control: Ethanol/water anti-solvent crystallization achieved particle size distribution of D90 < 20 µm, enhancing dissolution kinetics [2].

Analytical Method Development

  • HPLC Purity Method:
  • Column: C18 reverse-phase (150 × 4.6 mm)
  • Mobile phase: Acetonitrile/0.1M ammonium acetate (70:30)
  • Detection: UV 254 nm
  • Sensitivity: Detects 0.05% regioisomeric impurity [1]
  • Chiral SFC Validation: Confirmed enantiomeric excess >99.9% using Chiralpak AD-H column [2].

Properties

CAS Number

81435-67-8

Product Name

Losulazine hydrochloride

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone;hydrochloride

Molecular Formula

C27H23ClF4N4O3S

Molecular Weight

595.0 g/mol

InChI

InChI=1S/C27H22F4N4O3S.ClH/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25;/h1-12,17H,13-16H2,(H,32,33);1H

InChI Key

MGOGSSZOPFFXLA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl

Solubility

Soluble in DMSO

Synonyms

Losulazine hydrochloride; Losulazine HCl; Losulazine monohydrochloride;

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.